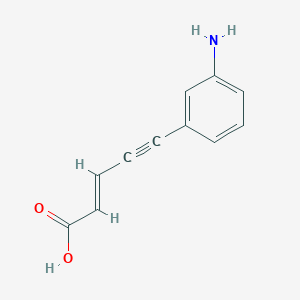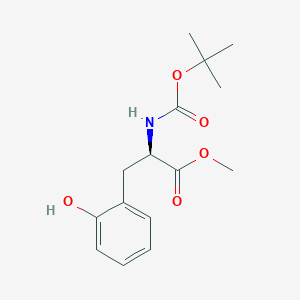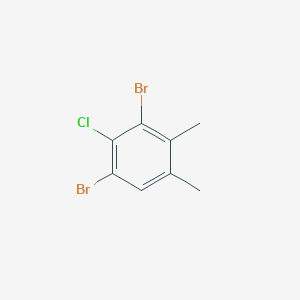
(2E,8E)-5,5,6,6-tetrafluoro-2,9-dimethyldeca-2,8-dienedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,8E)-5,5,6,6-tetrafluoro-2,9-dimethyldeca-2,8-dienedioate is a fluorinated organic compound characterized by its unique structure, which includes multiple double bonds and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,8E)-5,5,6,6-tetrafluoro-2,9-dimethyldeca-2,8-dienedioate typically involves multi-step organic reactions. One common method includes the fluorination of a precursor compound, followed by the introduction of double bonds through dehydrohalogenation reactions. The reaction conditions often require the use of strong bases and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The production process must be carefully controlled to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E,8E)-5,5,6,6-tetrafluoro-2,9-dimethyldeca-2,8-dienedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce saturated fluorinated hydrocarbons.
Scientific Research Applications
(2E,8E)-5,5,6,6-tetrafluoro-2,9-dimethyldeca-2,8-dienedioate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with unique properties due to the presence of fluorine atoms.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its chemical stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (2E,8E)-5,5,6,6-tetrafluoro-2,9-dimethyldeca-2,8-dienedioate involves its interaction with molecular targets through its fluorine atoms and double bonds. The fluorine atoms can form strong bonds with other elements, enhancing the compound’s stability and reactivity. The double bonds allow for various chemical modifications, making the compound versatile for different applications.
Comparison with Similar Compounds
Similar Compounds
(2E,8E)-5,5,6,6-tetrafluoro-2,9-dimethyldeca-2,8-dienedioate: Unique due to its specific arrangement of fluorine atoms and double bonds.
(2E,8E)-5,5,6,6-tetrafluoro-2,9-dimethyldeca-2,8-dienedioic acid: Similar structure but with carboxylic acid groups instead of ester groups.
(2E,8E)-5,5,6,6-tetrafluoro-2,9-dimethyldeca-2,8-dienedioamide: Contains amide groups, offering different reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of fluorine atoms and double bonds, which confer distinct chemical properties. This makes it particularly valuable for applications requiring high stability and reactivity, such as in advanced material development and pharmaceutical research.
Properties
Molecular Formula |
C12H12F4O4-2 |
|---|---|
Molecular Weight |
296.21 g/mol |
IUPAC Name |
(2E,8E)-5,5,6,6-tetrafluoro-2,9-dimethyldeca-2,8-dienedioate |
InChI |
InChI=1S/C12H14F4O4/c1-7(9(17)18)3-5-11(13,14)12(15,16)6-4-8(2)10(19)20/h3-4H,5-6H2,1-2H3,(H,17,18)(H,19,20)/p-2/b7-3+,8-4+ |
InChI Key |
NOKQANWJPNWNRO-FCXRPNKRSA-L |
Isomeric SMILES |
C/C(=C\CC(F)(F)C(F)(F)C/C=C(/C(=O)[O-])\C)/C(=O)[O-] |
Canonical SMILES |
CC(=CCC(C(CC=C(C)C(=O)[O-])(F)F)(F)F)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


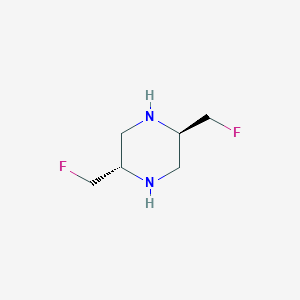
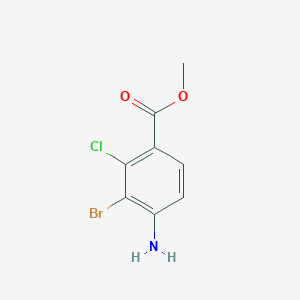
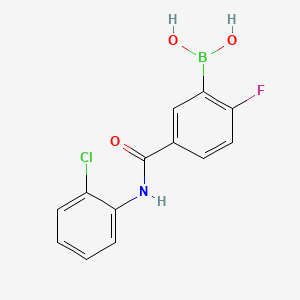
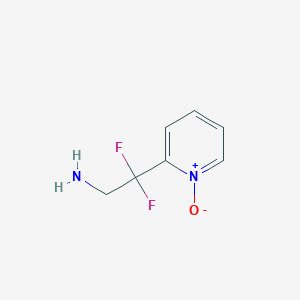
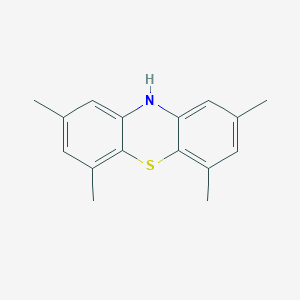
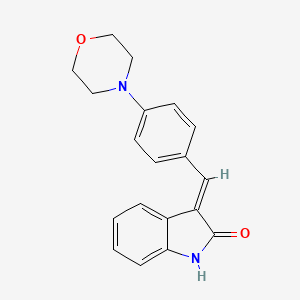
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B12841095.png)
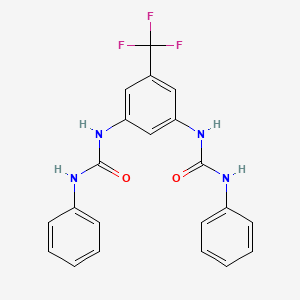
![2,7-Dimethylbenzo[lmn][3,8]phenanthroline-2,7-diium](/img/structure/B12841116.png)
